molecular formula C8H7ClFNO2 B2412969 Methyl 3-amino-5-chloro-4-fluorobenzoate CAS No. 1554796-63-2

Methyl 3-amino-5-chloro-4-fluorobenzoate

Cat. No.: B2412969
CAS No.: 1554796-63-2
M. Wt: 203.6
InChI Key: CJMAXUWQSZBVPY-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-chloro-4-fluorobenzoate is an organic compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.6 g/mol . This compound is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a benzoate ester. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-5-chloro-4-fluorobenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-amino-5-chloro-4-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions for several hours .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-chloro-4-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields 3-amino-5-chloro-4-fluorobenzoic acid .

Scientific Research Applications

Methyl 3-amino-5-chloro-4-fluorobenzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-chloro-4-fluorobenzoate involves its interaction with specific molecular targets. The amino, chloro, and fluoro groups can form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-2-chloro-4-fluorobenzoate
  • Methyl 3-amino-5-fluorobenzoate
  • Methyl 3-amino-5-chloro-4-hydroxybenzoate

Uniqueness

Methyl 3-amino-5-chloro-4-fluorobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for forming diverse derivatives .

Properties

IUPAC Name

methyl 3-amino-5-chloro-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMAXUWQSZBVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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